molecular formula C6H7D5O B1165026 2-Hexanone-5,5,6,6,6-d5

2-Hexanone-5,5,6,6,6-d5

Cat. No.: B1165026
M. Wt: 105.19
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanone-5,5,6,6,6-d5 is a high-purity, deuterium-labeled isotopologue of 2-Hexanone (Methyl n-butyl ketone), where five hydrogen atoms are replaced by deuterium at the 5 and 6 positions. This compound serves as a critical analytical standard in quantitative mass spectrometry, enabling precise and reliable measurements by correcting for analyte loss during sample preparation and instrumental variability. In research applications, this compound is primarily valued as an internal standard for tracing and quantifying its non-labeled counterpart in complex biological and environmental samples. The base compound, 2-Hexanone, is an industrial solvent with a boiling point of approximately 127 °C (400.7 K) and a molecular weight of 100.16 g/mol . The incorporation of deuterium results in a distinct mass shift, making this compound indispensable in Gas Chromatography-Mass Spectrometry (GC-MS) analyses for metabolic studies , toxicological research investigating neurotoxic effects , and environmental monitoring. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling protocols. The product is supplied at a purity of >98.0% .

Properties

Molecular Formula

C6H7D5O

Molecular Weight

105.19

Purity

95% min.

Synonyms

2-Hexanone-5,5,6,6,6-d5

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 2 Hexanone 5,5,6,6,6 D5

Mass Spectrometry-Based Analytical Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of 2-Hexanone-5,5,6,6,6-d5, MS is employed for qualitative identification, quantitative analysis, and detailed structural studies.

Qualitative Detection and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a common method for the qualitative detection of volatile organic compounds like this compound. In this technique, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the compound's structure. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 105, which is 5 units higher than its non-deuterated counterpart, 2-hexanone (B1666271) (m/z 100). nih.govchemicalbook.comchemeo.com This mass shift is a direct confirmation of the presence of five deuterium (B1214612) atoms.

Proton-transfer-reaction mass spectrometry (PTR-MS) is another technique that can be used for the real-time detection of volatile organic compounds. rsc.org While generally considered a soft ionization method, some fragmentation can occur. rsc.org

Quantitative Analysis and Internal Standard Applications

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. This compound is frequently used as an internal standard for the quantification of its non-deuterated analog, 2-hexanone, and other related ketones. a2gov.orgaccustandard.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation and analysis, leading to highly precise and accurate quantification. a2gov.org

The use of isotopically labeled internal standards is a cornerstone of robust analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds. a2gov.orgepa.gov These methods often employ isotope dilution GC-MS to achieve low detection limits and high accuracy. a2gov.org

For example, in the analysis of urinary ketones to assess occupational exposure, a deuterated internal standard like acetoacetate-d5 is used to ensure the reliability of the results. nih.gov Similarly, this compound can be used in methods for monitoring environmental contaminants or in studies of human metabolism. nih.govwikipedia.org

AnalyteInternal StandardAnalytical TechniqueApplication
2-HexanoneThis compoundGC-MSEnvironmental Monitoring
Volatile Organic CompoundsLabeled AnalogsIsotope Dilution GC-MSWater and Soil Analysis
Urinary KetonesAcetoacetate-d5Fast GC/NCI/MSOccupational Exposure

Assessment of Deuterium Enrichment and Isotopic Purity

The isotopic purity of this compound is crucial for its use as an internal standard. Mass spectrometry is the primary technique for determining the degree of deuterium enrichment. A high-resolution mass spectrometer can distinguish between molecules with very small mass differences, allowing for the precise measurement of the relative abundance of the d5-labeled compound compared to any residual non-deuterated (d0) or partially deuterated (d1, d2, d3, d4) species. Commercially available deuterated standards typically have an isotopic purity of at least 98 atom % D. googleapis.com

The mass spectrum of a high-purity sample of this compound would show a dominant peak at m/z 105, with very small peaks at lower masses corresponding to the less-deuterated isotopologues. The relative intensities of these peaks are used to calculate the isotopic enrichment.

Fragmentation Pattern Analysis and Deuterium Retention in MS

Electron ionization (EI) mass spectrometry often causes molecules to fragment in predictable ways. The fragmentation pattern of this compound can provide valuable structural information and confirm the location of the deuterium atoms.

For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org In the case of 2-hexanone, this results in the formation of an acylium ion. libretexts.org Another characteristic fragmentation for ketones with a gamma-hydrogen is the McLafferty rearrangement. libretexts.org

In this compound, the deuterium atoms are located on the terminal carbons (C5 and C6). The fragmentation pattern would be expected to show retention of the deuterium atoms on specific fragments. For example, cleavage between C4 and C5 would result in a deuterated fragment. Analyzing these patterns helps to confirm that the deuterium labels have not scrambled to other positions in the molecule during the ionization process.

Fragmentation ProcessResulting Ion (from 2-Hexanone)Expected m/z (from 2-Hexanone)Expected m/z (from this compound)
Molecular Ion[CH3COCH2CH2CH2CH3]+•100105
Alpha-cleavage (loss of butyl radical)[CH3CO]+4343
Alpha-cleavage (loss of methyl radical)[CH3CH2CH2CH2CO]+8590
McLafferty Rearrangement[CH3C(OH)=CH2]+•5858

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. core.ac.uk It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). core.ac.uk

Structural Elucidation of Deuterated Analogs

NMR spectroscopy is highly effective for confirming the structure of deuterated compounds like this compound. The substitution of hydrogen with deuterium leads to distinct changes in the NMR spectra.

Utilization of Deuterium NMR for Molecular Dynamics and Isotopic Position Confirmation

Deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a crucial technique for the unambiguous confirmation of isotopic labeling and for probing molecular dynamics. Unlike proton (¹H) NMR, ²H NMR directly detects the deuterium nuclei, providing definitive evidence of their presence and location within a molecule. magritek.com For this compound, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at the C5 and C6 positions, while the corresponding signals in the ¹H NMR spectrum would be absent. magritek.com This provides unequivocal confirmation of the success and specificity of the deuteration process.

The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of deuterium signals based on the electronic environment of the nuclei. magritek.com However, deuterium signals are naturally broader than proton signals. magritek.com The analysis of these line shapes and relaxation times in ²H NMR spectra can yield valuable information about the molecular dynamics of the deuterated portion of the molecule. For instance, studying the quadrupolar relaxation of the deuterium nuclei can provide insights into the rotational correlation times and the local mobility of the terminal propyl group of the hexanone chain. This information is instrumental in understanding intramolecular motions and interactions.

Furthermore, ²H NMR can be used to determine the isotopic enrichment at specific sites. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum and comparing them to a known standard, the percentage of deuterium incorporation at the C5 and C6 positions can be accurately quantified. This is particularly important for applications where a high degree of isotopic purity is required.

Chromatographic Separation Principles for Isotopic Variants (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of isotopic variants like this compound. These methods separate compounds based on their physicochemical properties and then detect them based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is an ideal technique for the analysis of volatile compounds like 2-hexanone. nih.gov In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. postnova.com The separation of this compound from its non-deuterated counterpart and other impurities is achieved based on differences in their boiling points and interactions with the stationary phase of the column. postnova.comnih.gov While the boiling points of isotopologues are very similar, high-resolution capillary columns can sometimes achieve partial separation.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. google.com The key advantage of MS is its ability to distinguish between this compound and unlabeled 2-hexanone based on their molecular weight difference of five mass units. google.com This allows for accurate quantification and purity assessment, even if the compounds are not fully separated chromatographically. coresta.org The use of deuterated internal standards, such as this compound, is a common practice in quantitative GC-MS analysis to improve accuracy and precision by correcting for variations in sample preparation and instrument response. google.comcoresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile compounds or complex mixtures, LC-MS is the preferred method. wikipedia.org LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. wikipedia.org While 2-hexanone itself is volatile, LC-MS can be employed for the analysis of its derivatives or when it is present in a complex matrix. sielc.com Similar to GC-MS, the power of LC-MS lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection. wikipedia.orgnih.gov

The separation of isotopic variants by LC can sometimes be challenging due to their similar polarities. However, the primary utility of LC-MS in this context is the mass-based differentiation of the labeled and unlabeled compounds. almacgroup.comchromatographyonline.com High-resolution mass spectrometry (HR-MS) coupled with LC is particularly powerful for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds. rsc.org By extracting the ion chromatograms for the specific masses of the deuterated and non-deuterated species, their relative abundance can be accurately determined. almacgroup.com

Table 1: Chromatographic and Mass Spectrometric Parameters for Isotopic Analysis

Parameter GC-MS LC-MS
Principle Separation of volatile compounds in the gas phase followed by mass detection. nih.govpostnova.com Separation of compounds in the liquid phase followed by mass detection. wikipedia.org
Ionization Electron Ionization (EI), Chemical Ionization (CI) Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap nih.govnih.gov Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap nih.govnih.gov
Key Advantage Excellent for volatile compounds, established libraries for identification. nih.gov Applicable to a wider range of compounds, including non-volatile and thermally labile ones. wikipedia.org
Isotopic Differentiation Based on mass-to-charge ratio difference. google.com Based on mass-to-charge ratio difference. almacgroup.com

Vibrational Spectroscopy for Isotopic Effects (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. libretexts.org The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule due to the increased mass of deuterium, an effect known as the isotopic effect. libretexts.orgresearchgate.net This makes vibrational spectroscopy an excellent tool for confirming deuteration and studying its impact on molecular structure and bonding.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The frequency of absorption is dependent on the bond strength and the reduced mass of the atoms involved in the vibration. libretexts.org In this compound, the most significant changes in the IR spectrum compared to its non-deuterated analog will be observed in the regions corresponding to the vibrations of the C-H bonds that have been replaced by C-D bonds.

The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. Due to the greater mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at a lower frequency, approximately in the 2100-2200 cm⁻¹ region. This shift can be estimated using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass. The disappearance of C-H stretching bands and the appearance of new C-D stretching bands provide clear evidence of successful deuteration. Other vibrational modes involving the deuterated positions, such as bending and rocking modes, will also shift to lower frequencies. cdnsciencepub.com

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency from the incident photons. msuniv.ac.in The frequency shifts correspond to the vibrational energy levels of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. acs.org

Similar to IR spectroscopy, the Raman spectrum of this compound will show significant shifts for vibrations involving the deuterium atoms. The C-D stretching vibrations will appear at lower Raman shifts compared to the C-H stretches. By comparing the Raman spectra of the deuterated and non-deuterated compounds, the isotopic substitution can be confirmed. acs.org The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or silent in the other (rule of mutual exclusion for centrosymmetric molecules). msuniv.ac.in

Table 2: Expected Vibrational Frequency Shifts in this compound

Vibrational Mode Typical Frequency (C-H) (cm⁻¹) Expected Frequency (C-D) (cm⁻¹) Spectroscopic Technique
Stretching (ν) 2850-3000 nist.govchemicalbook.com ~2100-2200 cdnsciencepub.com IR, Raman
Bending (δ) 1350-1480 Lower frequency shift IR, Raman
Carbonyl Stretch (ν) ~1715 nist.govchemicalbook.com Minor shift due to electronic effects IR, Raman

The carbonyl (C=O) stretching frequency, typically around 1715 cm⁻¹ for a ketone, is not expected to shift significantly upon deuteration at the C5 and C6 positions, as it is relatively isolated from these positions. nih.gov However, minor shifts may be observed due to subtle changes in the electronic environment and vibrational coupling within the molecule.

Applications of 2 Hexanone 5,5,6,6,6 D5 in Mechanistic and Metabolic Research

Biochemical and Metabolic Pathway Tracing Studies

Stable isotope labeling is a cornerstone of modern metabolic research. By introducing a compound with a unique isotopic signature into a biological system, scientists can follow its transformation through various biochemical pathways.

In Vivo and In Vitro Investigation of Biotransformation Pathways

2-Hexanone-5,5,6,6,6-d5 is instrumental in both in vivo (within a living organism) and in vitro (in a controlled environment like a test tube) studies to investigate how the body processes substances like 2-hexanone (B1666271). acs.org The deuterium (B1214612) atoms act as a label that can be detected by analytical techniques such as mass spectrometry. This allows researchers to distinguish the administered deuterated compound and its metabolites from the naturally occurring, non-deuterated versions already present in the organism. acs.org

For instance, when studying the metabolism of 2-hexanone, the deuterated form can be introduced, and subsequent analysis of biological samples (like urine or blood) can identify the specific metabolic products that retain the deuterium label. This helps in mapping the biotransformation pathways, revealing how the parent compound is modified by enzymes in the body. epa.govnih.gov Studies have shown that 2-hexanone can be metabolized to various compounds, including 2-hexanol (B165339), 5-hydroxy-2-hexanone, and the neurotoxicant 2,5-hexanedione (B30556). epa.gov The use of deuterated 2-hexanone can help confirm these pathways and potentially uncover new, previously unidentified metabolites.

Elucidation of Metabolic Fate of Related Compounds (e.g., n-hexane to 2-hexanone)

The application of isotopically labeled compounds extends to understanding the metabolism of related substances. For example, 2-hexanone is a known metabolite of n-hexane. oc-praktikum.deoup.com By using deuterated n-hexane, researchers can trace its conversion to 2-hexanone and other downstream metabolites.

The metabolic pathway of n-hexane is of significant interest due to its potential toxicity. cdc.gov It is metabolized in the liver by cytochrome P-450 enzymes to produce several metabolites, with 2,5-hexanedione being a major neurotoxic product. oc-praktikum.decdc.gov The pathway involves the initial conversion of n-hexane to alcohols like 2-hexanol, which are then oxidized to ketones such as 2-hexanone. oc-praktikum.de Using a deuterated precursor like n-hexane-d14 allows for the precise tracking of the label as it is incorporated into these subsequent metabolites, providing clear evidence for the metabolic sequence. nih.gov This helps in understanding the complete metabolic fate of the parent compound and identifying the key enzymatic steps involved. oc-praktikum.decdc.gov

Quantitative Metabolomics with Stable Isotope Internal Standards

In the field of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological sample, accuracy and precision are paramount. researchgate.netbiocrates.com this compound is an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 2-hexanone, and other related volatile compounds. urv.catfrontiersin.org

Internal standards are essential for correcting variations that can occur during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the natural compound, it behaves similarly during extraction, chromatography, and ionization. vulcanchem.com However, due to its higher mass, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous 2-hexanone by comparing the signal intensities of the two. This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative metabolomics. biocrates.combiocrates.com

Table 1: Research Applications of this compound in Metabolic Studies

Application Area Description Key Research Findings Relevant Compounds
Biotransformation Pathway Investigation Tracing the metabolic conversion of 2-hexanone in biological systems. Confirms metabolic pathways leading to products like 2-hexanol and 2,5-hexanedione. epa.gov 2-Hexanol, 5-Hydroxy-2-hexanone, 2,5-Hexanedione
Metabolic Fate of n-Hexane Elucidating the conversion of n-hexane to its metabolites. Demonstrates the role of 2-hexanone as an intermediate in the formation of the neurotoxin 2,5-hexanedione from n-hexane. oc-praktikum.decdc.gov n-Hexane, 2-Hexanol, 2,5-Hexanedione
Quantitative Metabolomics Serving as an internal standard for accurate measurement of metabolites. Enables precise quantification of endogenous 2-hexanone and other volatiles in complex biological samples. frontiersin.org 2-Hexanone

Mechanistic Studies Utilizing Kinetic Isotope Effects (KIE)

The difference in mass between hydrogen and deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.orgchemeurope.com

Deuterium as a Mechanistic Probe for Reaction Mechanism Elucidation

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. wikipedia.org Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when a deuterium atom is substituted at that position. chemeurope.com This is known as a primary kinetic isotope effect. By measuring the reaction rates of the deuterated and non-deuterated versions of a molecule like 2-hexanone, chemists can determine if a specific C-H bond is broken during the most critical phase of the reaction.

For example, in photochemical reactions or enzymatic oxidations of 2-hexanone, if the abstraction of a hydrogen atom from the terminal methyl or methylene (B1212753) groups is the slow step, using this compound would result in a significantly slower reaction rate. The magnitude of this KIE can provide detailed information about the transition state of the reaction. acs.orgchem-station.com

Characterization of Deuterium Label Retention and Loss in Reactions

Observing whether the deuterium label is retained or lost in the products of a reaction provides crucial mechanistic information. chem-station.combeilstein-journals.org In the context of this compound, if a reaction proceeds through a mechanism that does not involve the breaking of the C-D bonds at the 5 or 6 positions, the deuterium atoms will be fully retained in the product. beilstein-journals.org Conversely, if the reaction mechanism involves the removal of a deuterium atom from these positions, the product will show a loss of the isotopic label.

This principle is valuable in studying rearrangement reactions or enzymatic processes where multiple steps may be involved. By analyzing the deuterium content of the products, scientists can deduce the specific atoms and bonds that participate in the reaction, helping to distinguish between different possible mechanistic pathways.

Table 2: Summary of Mechanistic Insights from KIE Studies

KIE Application Principle Information Gained
Reaction Rate Comparison The C-D bond is stronger and breaks more slowly than the C-H bond. wikipedia.org Determines if a specific C-H bond is broken in the rate-determining step of the reaction. chemeurope.comacs.org
Label Retention/Loss Analysis The presence or absence of deuterium in the reaction products. Elucidates the specific atoms and bonds involved in the reaction mechanism and helps differentiate between possible pathways. beilstein-journals.org

Analytical Standard in Environmental and Food Science Research

The use of isotopically labeled compounds is well-established in analytical chemistry for improving the accuracy and reliability of quantitative measurements. This compound, with its five deuterium atoms, is particularly valuable as an internal standard.

Quantification of Volatile Organic Compounds in Complex Matrices

In environmental and food science, the analysis of volatile organic compounds (VOCs) often involves complex sample matrices that can interfere with accurate quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these matrix effects. By adding a known amount of an isotopically labeled standard, such as this compound, to a sample before processing, any loss of the target analyte during extraction and analysis can be corrected for. This is because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, ensuring they are affected similarly by the experimental procedures. researchgate.netdoi.org

The U.S. Environmental Protection Agency (EPA) Contract Laboratory Program (CLP) utilizes deuterated monitoring compounds (DMCs) to assess laboratory performance and the impact of the sample matrix on analytical results. epa.govnemc.us 2-Hexanone-d5 is one of the DMCs used in methods for analyzing volatile organic compounds. synectics.net Its recovery provides a measure of the efficiency of the analytical process for similar target analytes. epa.gov In the analysis of food volatiles, such as in virgin olive oil, multiple internal standards, including deuterated compounds, can be employed to improve the quantitation of various VOCs by headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). researchgate.net The use of stable isotope dilution assays (SIDA) is considered the method of choice for accurate quantitation, especially in complex food matrices like those with high-fat content. reading.ac.uk

Below is a table summarizing the use of deuterated internal standards in VOC analysis:

Analytical TechniqueApplication AreaPurpose of Deuterated StandardKey Benefit
GC-MSEnvironmental MonitoringInternal standard for VOCsCorrects for matrix effects and analyte loss
HS-SPME-GC-MSFood ScienceInternal standard for flavor volatilesImproves quantitation in complex matrices
Isotope Dilution MSGeneral AnalyticalQuantification of target analytesHigh accuracy and precision

Tracer Studies for Environmental Fate and Transport of Chemical Species

Isotopically labeled compounds like this compound are invaluable for tracing the environmental fate and transport of chemical pollutants. wikipedia.org By introducing the labeled compound into a controlled environmental system, researchers can track its movement and transformation through various environmental compartments, such as air, water, and soil. cdc.gov This provides crucial data on processes like volatilization, biodegradation, and sorption. cdc.gov

For instance, deuterated ketones have been used to study heterogeneous reactions on mineral oxide surfaces, which are important for understanding atmospheric chemistry. rsc.org These studies help to elucidate the mechanisms of how VOCs are transformed in the environment. The distinct mass of the deuterated compound allows it to be distinguished from its naturally occurring, non-deuterated counterpart, enabling precise tracking.

Role in Pharmaceutical and Toxicological Research Methodologies

The application of deuterated compounds extends significantly into pharmaceutical and toxicological research, where understanding the metabolic fate and toxic potential of chemicals is paramount.

Methodological Approaches to Drug Metabolism Pathway Elucidation

Isotopic labeling is a fundamental technique for elucidating the metabolic pathways of drugs and other xenobiotics. wikipedia.orgjuniperpublishers.com When a deuterated compound like this compound is introduced into a biological system, its metabolites will retain the deuterium label, allowing them to be identified by mass spectrometry. This helps researchers to map the biotransformation pathways of the parent compound. vulcanchem.com

The metabolism of 2-hexanone is known to produce several metabolites, including 2-hexanol and the neurotoxic 2,5-hexanedione. nih.govepa.govnih.gov Studies have shown that 2,5-hexanedione is the metabolite responsible for the neurotoxicity associated with 2-hexanone exposure. epa.govnih.gov By using a deuterated analog, researchers can more accurately trace the formation of these metabolites and study the enzymes involved, such as cytochrome P450. epa.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also provide insights into the rate-limiting steps of metabolic reactions. juniperpublishers.com

Application in Toxicokinetic Study Design and Analysis

Toxicokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of toxic substances. Deuterated compounds are frequently used as internal standards in these studies to ensure the accurate quantification of the toxicant and its metabolites in biological matrices like blood and urine. nih.govepa.gov

In the case of 2-hexanone, its toxicokinetics have been studied in both humans and experimental animals. nih.gov The use of a labeled standard such as this compound in these studies allows for the precise measurement of the parent compound and its metabolites, even at low concentrations. researchgate.net This is crucial for establishing dose-response relationships and for understanding how factors such as co-exposure to other chemicals might alter the toxicokinetics and, consequently, the toxicity of 2-hexanone. epa.gov For example, methyl ethyl ketone has been shown to potentiate the neurotoxic effects of 2,5-hexanedione. cdc.gov

The table below outlines research findings related to the metabolism and toxicokinetics of 2-hexanone.

Research AreaKey FindingRelevance of Deuterated Standard
Metabolism2-Hexanone is metabolized to the neurotoxin 2,5-hexanedione. nih.govTracing the formation of toxic metabolites. vulcanchem.com
Toxicokinetics2-Hexanone is well-absorbed via inhalation and distributed in the body. nih.govAccurate quantification in biological samples. researchgate.net
NeurotoxicityThe metabolite 2,5-hexanedione is responsible for the observed neuropathy. epa.govnih.govElucidating the mechanism of toxicity.
Chemical InteractionsCo-exposure to methyl ethyl ketone can potentiate 2-hexanone's toxicity. cdc.govStudying the impact of other substances on toxicokinetics. epa.gov

Emerging Research Frontiers and Future Perspectives in Deuterated Compound Studies

Development of Novel Synthetic Methodologies for Complex Deuterium (B1214612) Patterns

The synthesis of deuterated compounds has evolved significantly beyond simple exchange reactions, moving toward methods that allow for the precise and complex installation of deuterium atoms within a molecular framework. scilit.com This progress is critical for fine-tuning the properties of molecules for specific applications, such as enhancing the metabolic stability of pharmaceuticals or probing intricate reaction mechanisms. ucsb.edu

Recent breakthroughs are overcoming the limitations of traditional methods, which often lack selectivity and require harsh conditions. researchgate.net A key area of innovation is the use of continuous flow chemistry , which provides exceptional control over reaction parameters, enabling the generation of highly unstable intermediates and suppressing decomposition. scilit.com This technique has been successfully applied to achieve monodeuteration of dihalomethanes and deuterodehalogenation of (hetero)aryl halides using heavy water as the deuterium source.

Another significant advancement lies in catalysis . Researchers have developed novel catalytic systems to facilitate hydrogen isotope exchange (HIE) with high selectivity. nih.gov For instance, a metallaphotoredox-catalyzed method utilizes alkyl-substituted thianthrenium salts to efficiently and selectively introduce two deuterium atoms at the α-position of alkyl chains, using D₂O as the deuterium source. nih.gov This approach allows for the creation of deuterated building blocks that can be incorporated into larger molecules with precise control over the labeling site. nih.gov Furthermore, environmentally benign methods are gaining traction, such as using an Aluminum-D₂O system, which serves as a safe and easy source of deuterium for H-D exchange reactions under mild conditions. researchgate.net

Table 2: Overview of Novel Synthetic Methodologies for Deuteration
MethodologyDescriptionKey AdvantagesReference(s)
Continuous Flow Chemistry Utilizes microreactors for rapid mixing and precise control over reaction time, temperature, and stoichiometry.High efficiency, safety, scalability, and control over complex reaction pathways. , scilit.com
Metallaphotoredox Catalysis Employs thianthrenium salts for pH-dependent hydrogen isotope exchange (HIE) to create α-dideuterated alkyl chains.High selectivity, precise site of deuterium insertion, compatibility with various functional groups. nih.gov
Green Deuteration Methods Uses systems like Al-D₂O to generate deuterium gas in situ for H-D exchange reactions.Environmentally friendly, safe, mild reaction conditions, no harmful byproducts. researchgate.net
Acid/Base-Catalyzed HDX Involves pH-dependent enolization to enable H-D exchange at activated carbon centers.Effective for carbonyl compounds and aromatic molecules. mdpi.com

Integration with High-Throughput Analytical Platforms and "Omics" Technologies

Deuterated compounds are indispensable for ensuring the accuracy and reliability of modern high-throughput analytical techniques, particularly those coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com In complex biological matrices, where thousands of molecules are present, compounds like 2-Hexanone-5,5,6,6,6-d5 serve as ideal internal standards. scioninstruments.com Because they are nearly chemically identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio. scioninstruments.comtexilajournal.com This allows them to correct for sample loss during preparation and for variations in instrument response, which is crucial for accurate quantification. clearsynth.comwisdomlib.org

The integration of deuterated standards is fundamental to the success of "omics" technologies such as metabolomics and proteomics. nih.govbenthamscience.com In metabolomics, stable isotope-labeled standards are used to accurately quantify endogenous metabolites, helping to elucidate metabolic pathways and identify biomarkers for disease.

In proteomics, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a powerful tool for studying protein structure, dynamics, and interactions. nih.govwhiterose.ac.uk This technique monitors the rate at which a protein's backbone amide hydrogens exchange with deuterium when placed in a D₂O buffer. acs.org The exchange rate is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. acs.org By analyzing the deuterium uptake in different regions of a protein, researchers can identify protein-protein interfaces, map binding sites of small molecules, and characterize conformational changes, providing critical insights for drug discovery and structural biology. nih.govacs.org

Advancements in Computational Chemistry for Deuterium-Containing Systems

Computational chemistry has emerged as an essential partner to experimental studies of deuterated systems, providing theoretical insights that explain and predict the behavior of these molecules. fugaku100kei.jp By modeling systems at the quantum mechanical level, researchers can calculate the kinetic isotope effect (KIE) and understand how deuterium substitution alters reaction rates and metabolic pathways.

A significant challenge has been to accurately model the subtle differences between hydrogen and deuterium. Groundbreaking work by researchers like Professor Masanori Tachikawa has advanced the field by developing computational methods that treat atomic nuclei quantum mechanically. fugaku100kei.jp This approach has made it possible to theoretically calculate and explain property differences between hydrogen and deuterium-containing molecules that were previously only observable through experiments. fugaku100kei.jp

Density Functional Theory (DFT) is another powerful tool used to study deuterated compounds. mdpi.com DFT calculations can predict molecular structures, vibrational frequencies, and chemical shifts, which can then be compared with experimental data from techniques like NMR spectroscopy. mdpi.com This synergy is particularly valuable for disentangling complex systems, such as identifying intramolecular hydrogen bond patterns in large biomolecules. mdpi.com Furthermore, computational modeling is increasingly combined with experimental techniques like HDX-MS to build accurate three-dimensional models of complex biological systems, such as the ternary complexes formed in targeted protein degradation. nih.govacs.org These computational tools not only help interpret complex experimental data but also guide the rational design of new deuterated compounds for specific applications. whiterose.ac.uk

Expanding Applications in Interdisciplinary Scientific Domains

The unique properties of deuterated compounds have led to their application across a diverse and expanding range of scientific fields, far beyond their traditional role as analytical standards. These applications leverage the KIE to enhance molecular stability, trace biological and environmental processes, and improve material performance. scielo.org.mxisotope.com

In pharmaceuticals , deuterium is used to create "deuterated drugs" with improved pharmacokinetic profiles. marketersmedia.comdataintelo.com By replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be significantly slowed. researchgate.netmusechem.com This can lead to a longer drug half-life, reduced dosage frequency, and potentially fewer side effects. nih.gov This strategy has led to FDA-approved drugs like deutetrabenazine for Huntington's disease and deucravacitinib (B606291) for psoriasis. musechem.comnih.gov

In environmental science , deuterium oxide (heavy water) is used as a harmless tracer in hydrology to map groundwater movement, monitor hydraulic fracturing, and study the impact of water distribution on ecosystems. isotope.comzeochem.com Because D₂O is chemically equivalent to H₂O, it moves through water systems without being affected by chemical or biological processes, making it an ideal marker. isotope.com

In materials science , deuteration is used to enhance the stability and longevity of organic electronic materials. For example, replacing C-H bonds with stronger C-D bonds in the active layers of organic light-emitting diodes (OLEDs) can significantly increase their operational lifetime. scielo.org.mx This principle is also being applied to other functional materials where degradation pathways involve the breaking of C-H bonds. researchgate.net

Table 3: Interdisciplinary Applications of Deuterated Compounds
DomainApplicationMechanism / PurposeExample Compound(s)Reference(s)
Analytical Chemistry Internal StandardsAccurate quantification in mass spectrometry by correcting for matrix effects and analytical variability.This compound clearsynth.com, scioninstruments.com
Pharmaceuticals Deuterated DrugsSlowing drug metabolism via the Kinetic Isotope Effect to improve pharmacokinetic properties.Deutetrabenazine, Deucravacitinib musechem.com, nih.gov
Environmental Science Hydrological TracersTracking the movement and distribution of groundwater and wastewater.Deuterium oxide (D₂O) zeochem.com, isotope.com
Materials Science Enhanced Material StabilityIncreasing the operational lifetime of devices like OLEDs by strengthening chemical bonds.Deuterated polymers scielo.org.mx, researchgate.net
Biochemistry Mechanistic ProbesElucidating reaction mechanisms and metabolic pathways by tracking the fate of deuterium labels.Deuterated solvents, reagents synmr.in, ucsb.edu

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Hexanone-5,5,6,6,6-d5, and how can isotopic purity be optimized?

  • Methodology : Deuterated ketones like this compound are typically synthesized via isotopic exchange or catalytic deuteration. For example, evidence from cyclohexanone synthesis (using ionic liquids or metal catalysts) suggests that optimizing reaction temperature, solvent polarity, and catalyst loading can enhance deuterium incorporation . Post-synthesis purification via fractional distillation or preparative GC-MS ensures isotopic purity (>99 atom% D), as noted in deuterated compound standards .

Q. How is the structural and isotopic integrity of this compound characterized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 2^2H-NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. 13^13C-NMR can confirm carbon-deuterium bonding patterns, while isotopic distribution is quantified via GC-MS with electron ionization . NIST reference data provide benchmarks for spectral validation .

Q. What are the measurable isotopic effects of deuterium substitution on this compound’s physicochemical properties?

  • Methodology : Deuterium kinetic isotope effects (KIE) can be studied using comparative reaction kinetics (e.g., oxidation rates vs. non-deuterated analogs). Physical properties like boiling point and solubility may shift slightly; these are measured via differential scanning calorimetry (DSC) and HPLC retention time analysis .

Advanced Research Questions

Q. How can this compound be used as a tracer in metabolic pathway studies?

  • Methodology : Administer the deuterated compound in in vitro or in vivo models and track metabolites using LC-MS/MS. For example, 2,5-hexanedione (a neurotoxic metabolite of n-hexane) forms deuterated adducts, which can distinguish endogenous vs. exogenous pathways . SIFT-MS or isotope-ratio MS enables breath analysis for volatile metabolites .

Q. What experimental designs address conflicting data on deuterated ketone toxicity?

  • Methodology : Comparative toxicity assays (deuterated vs. non-deuterated) in neuronal cell lines or animal models are essential. Measure biomarkers like neurofilament light chain (NfL) or 2,5-hexanedione adducts in urine. Confounding factors (e.g., metabolic rate differences due to deuteration) require controlled dosing and kinetic modeling .

Q. How can environmental persistence of this compound be quantified in complex matrices?

  • Methodology : Use isotope dilution techniques with d5d_5-labeled internal standards in water, soil, or air samples. Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb. Validate recovery rates using EPA Method 8270 guidelines .

Data Gaps and Contradictions

  • Data Gap : Limited studies on the long-term stability of deuterated 2-hexanone in biological systems. Proposed solutions include accelerated stability testing under varying pH and temperature conditions .
  • Contradiction : Some reports suggest deuterated compounds exhibit reduced toxicity due to slower metabolism, while others note similar neurotoxic endpoints. Resolve via dose-response studies comparing LC50_{50} values .

Methodological Tables

Analytical Technique Application Sensitivity Reference
GC-MS with EIIsotopic purity validation0.1–1 ng/mL
SIFT-MSReal-time breath metabolite analysis0.5 ppb
LC-MS/MSQuantification of neurotoxic metabolites0.01 ng/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.